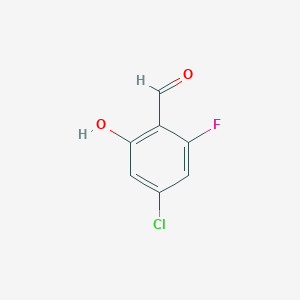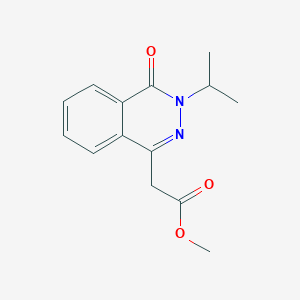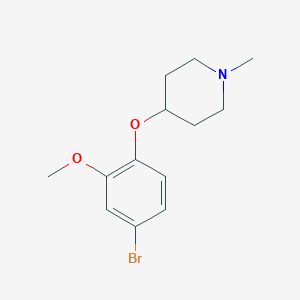![molecular formula C15H21ClN2O3 B3047564 T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate CAS No. 1420800-29-8](/img/structure/B3047564.png)
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
描述
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is a synthetic organic compound known for its role as a protecting group in organic synthesis. It is particularly useful in the protection of amines during peptide synthesis due to its stability under various reaction conditions and ease of removal.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate typically involves the reaction of t-butyl chloroformate with N-[2-(2-chloro-2-phenylacetamido)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Deprotection: The t-butyl group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: N-[2-(2-chloro-2-phenylacetamido)ethyl]amine and carbon dioxide.
Deprotection: The corresponding amine and t-butyl alcohol.
科学研究应用
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用机制
The primary mechanism of action of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions during synthesis. The t-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
相似化合物的比较
- T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
- T-Butyl N-[2-(2-bromo-2-phenylacetamido)ethyl]carbamate
- T-Butyl N-[2-(2-iodo-2-phenylacetamido)ethyl]carbamate
Comparison: this compound is unique due to its specific chloro substituent, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro group is less reactive than bromo and iodo groups, making it more stable under certain conditions and providing a different reactivity profile for synthetic applications.
属性
IUPAC Name |
tert-butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-10-9-17-13(19)12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXRAPQSCGNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129176 | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-29-8 | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3047502.png)
![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

